2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide
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Overview
Description
2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
The compound, 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide, is a complex molecule that may interact with multiple targets. It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have been found to inhibit the activity of certain enzymes, such as tyrosine kinases . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound might also affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Similar compounds have been found to exhibit significant activity against certain diseases , suggesting that this compound might also have potent biological effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of Mycobacterium tuberculosis.
Cellular Effects
It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine moiety. The final step involves the coupling of the phenylbutanamide group. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)acetamide
- N-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)propionamide
Uniqueness
2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide is unique due to its specific combination of aromatic and heterocyclic structures. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-phenyl-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O/c1-2-24(22-8-4-3-5-9-22)26(31)28-23-13-11-21(12-14-23)20-29-16-18-30(19-17-29)25-10-6-7-15-27-25/h3-15,24H,2,16-20H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKKRCNIXOFJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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